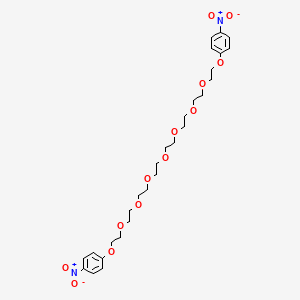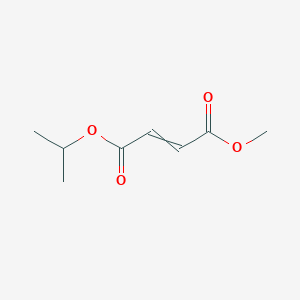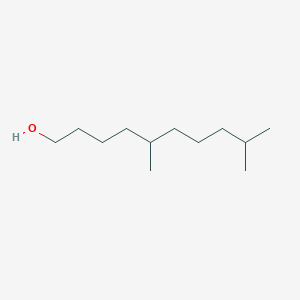![molecular formula C14H12ClNOS2 B14419976 S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate CAS No. 80199-77-5](/img/no-structure.png)
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate: is a chemical compound known for its unique structure and properties It contains a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a chlorinating agent to introduce the chlorine atom at the desired position.
Carbamothioate Formation: The phenylsulfanyl intermediate is then reacted with a methyl isothiocyanate to form the carbamothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparación Con Compuestos Similares
Similar Compounds:
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamate
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]thiocarbamate
Comparison: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical and biological properties compared to its carbamate and thiocarbamate analogs. The sulfur atom in the carbamothioate group can participate in different chemical reactions, leading to the formation of unique products and intermediates.
Propiedades
| 80199-77-5 | |
Fórmula molecular |
C14H12ClNOS2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
S-methyl N-(3-chloro-4-phenylsulfanylphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNOS2/c1-18-14(17)16-10-7-8-13(12(15)9-10)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
VCQPDRDWTASVSX-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)


